Product packaging for [(3-Methylphenyl)amino]acetic acid(Cat. No.:CAS No. 21911-67-1)

[(3-Methylphenyl)amino]acetic acid

Cat. No.: B1355013
CAS No.: 21911-67-1
M. Wt: 165.19 g/mol
InChI Key: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
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Description

Significance of N-Substituted Amino Acid Scaffolds in Organic Synthesis and Chemical Biology

N-substituted amino acids are a pivotal class of molecules in the fields of organic synthesis and chemical biology. These compounds are derivatives of the 20 proteinogenic amino acids, where a hydrogen atom on the amino group is replaced by another substituent. This structural modification opens up a vast chemical space, allowing for the creation of novel molecules with tailored properties. In organic synthesis, N-substituted amino acids serve as versatile building blocks for the construction of complex molecules, including peptidomimetics, heterocyclic compounds, and natural products. Their inherent chirality and bifunctional nature—possessing both an amine and a carboxylic acid—make them ideal starting materials for asymmetric synthesis, enabling the stereoselective production of target molecules.

In the realm of chemical biology, N-substituted amino acids are instrumental in the development of chemical probes to study biological processes. By incorporating these modified amino acids into peptides and proteins, researchers can investigate protein structure and function, enzyme mechanisms, and protein-protein interactions. Furthermore, many N-substituted amino acid derivatives exhibit significant biological activities, leading to their exploration as potential therapeutic agents. The introduction of various substituents on the nitrogen atom can profoundly influence the parent amino acid's solubility, lipophilicity, and conformational preferences, thereby modulating its biological profile. The ability to fine-tune these properties makes N-substituted amino acids a "privileged scaffold" in medicinal chemistry and drug discovery. acs.org

Contextualizing [(3-Methylphenyl)amino]acetic acid within the N-Arylglycine Class

Among the diverse array of N-substituted amino acids, N-arylglycines represent a particularly important subclass. These compounds feature an aryl group directly attached to the nitrogen atom of glycine (B1666218), the simplest amino acid. This structural motif is found in numerous biologically active molecules and serves as a key intermediate in various synthetic transformations. The direct linkage of an aromatic ring to the glycine backbone imparts a unique set of electronic and steric properties, influencing the molecule's reactivity and biological interactions.

This compound, also known as N-(3-methylphenyl)glycine, is a specific member of the N-arylglycine family. It is characterized by a glycine core with a 3-methylphenyl (or m-tolyl) group attached to the nitrogen atom. This seemingly simple substitution has significant implications for the compound's chemical behavior and potential applications. The presence of the methyl group on the phenyl ring introduces a subtle yet important steric and electronic perturbation compared to the parent N-phenylglycine. This can affect its reactivity in chemical reactions and its binding affinity to biological targets. The study of this compound and its derivatives provides valuable insights into the structure-activity relationships within the broader class of N-arylglycines, contributing to the rational design of new catalysts, materials, and therapeutic agents.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₂ guidechem.com
Molecular Weight 165.19 g/mol guidechem.com
CAS Number 21911-67-1 guidechem.com
Melting Point Not available
Boiling Point 303.3±30.0 °C at 760 mmHg chemsrc.com
Density 1.2±0.1 g/cm³ chemsrc.com
Flash Point 137.2±24.6 °C chemsrc.com
LogP 1.40 chemsrc.com

Synthesis and Reactivity

The synthesis of N-arylglycine derivatives, including this compound, can be achieved through various synthetic routes. A common method involves the reaction of a primary arylamine, in this case, 3-methylaniline (m-toluidine), with a haloacetic acid or its ester, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base. The base serves to neutralize the hydrohalic acid formed during the reaction.

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign approaches. For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-arylglycines. rsc.org These methods often exhibit high functional group tolerance and can be performed under mild reaction conditions.

The reactivity of this compound is characteristic of both a secondary amine and a carboxylic acid. The lone pair of electrons on the nitrogen atom can participate in various reactions, including acylation, alkylation, and arylation. The carboxylic acid moiety can undergo esterification, amidation, and reduction to the corresponding alcohol. Furthermore, the molecule as a whole can participate in more complex transformations. For example, N-arylglycine derivatives have been shown to undergo direct decarboxylative allylation via visible-light photoredox catalysis, providing a novel route to functionalized allylic amines. rsc.org

Applications in Research

The unique structural features of this compound and its derivatives make them valuable tools in various areas of chemical research.

As a Building Block in Organic Synthesis:

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of organic molecules. Its ability to undergo transformations at both the nitrogen and carboxylic acid functionalities allows for the construction of complex molecular architectures. For instance, it can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and biological activities. The N-aryl group can also direct or participate in cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

In the Study of Reaction Mechanisms:

The relatively simple structure of this compound makes it an ideal model substrate for studying the mechanisms of various chemical reactions. By systematically modifying the substituents on the aromatic ring, researchers can probe the electronic and steric effects on reaction rates and selectivities. This information is crucial for the development of new synthetic methods and for understanding fundamental principles of chemical reactivity.

In the Development of Novel Catalysts:

Chiral derivatives of N-arylglycines have been explored as ligands for transition metal catalysts in asymmetric synthesis. The ability to fine-tune the steric and electronic properties of the ligand by modifying the N-aryl group is essential for achieving high levels of enantioselectivity in catalytic reactions. While specific applications of this compound itself as a catalyst ligand are not widely reported, its structural motif is representative of the types of molecules used in this area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1355013 [(3-Methylphenyl)amino]acetic acid CAS No. 21911-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHCNDYGNYTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312211
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-67-1
Record name N-(3-Methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Arylglycine Systems

Established Synthetic Pathways to N-Arylglycine Scaffolds

Traditional methods for synthesizing N-arylglycines have long been established, primarily relying on condensation and alkylation reactions. These pathways are known for their reliability and have been widely used in industrial applications.

Condensation Reactions with Glyoxylic Acid and Derivatives

One prominent method for the preparation of N-substituted glycine (B1666218) acids involves the reaction of an amine with glyoxylic acid or its derivatives. This process typically proceeds through the formation of an intermediate imine (a Schiff base) from the condensation of the amine, such as m-toluidine (B57737), and glyoxylic acid. Subsequent reduction of this imine yields the final N-arylglycine product, [(3-Methylphenyl)amino]acetic acid.

A related approach involves the use of glyoxylic acid half-acetals, which react with an amine, followed by hydrogenation of the resulting intermediate to form the N-substituted glycine acid. This method is considered a more environmentally friendly alternative to older processes that used hazardous materials. nih.gov The Petasis reaction is another three-component reaction that can be used, involving the condensation of organoboronic acids, amines, and glyoxylic acid. rsc.org

Reaction Scheme: Condensation and Reduction

Generated code

Alkylation of Anilines with Haloacetic Acids

The alkylation of anilines with haloacetic acids, particularly chloroacetic acid or its esters like ethyl chloroacetate, represents one of the most conventional and straightforward routes to N-arylglycines. In this nucleophilic substitution reaction, the amino group of an aniline (B41778) derivative attacks the electrophilic carbon of the haloacetic acid, displacing the halide.

For the synthesis of this compound, m-toluidine is reacted with chloroacetic acid. The reaction is typically carried out in a polar protic medium and often in the presence of a base to neutralize the newly formed hydrohalic acid, driving the reaction to completion. rsc.org Subsequent hydrolysis of the ester, if used, yields the desired carboxylic acid. While effective, this method has safety and environmental concerns associated with the handling of haloacetic acids. nih.gov

Table 1: Comparison of Established Synthetic Pathways

Method Reactants Key Features
Condensation Amine (e.g., m-toluidine), Glyoxylic Acid/Derivative Formation of a Schiff base intermediate; requires a reduction step. nih.govrsc.org

| Alkylation | Amine (e.g., m-toluidine), Haloacetic Acid (e.g., Chloroacetic Acid) | Direct nucleophilic substitution; often requires a base. rsc.org |

Green Chemistry Approaches in N-Substituted Amino Acid Synthesis

In response to growing environmental concerns, significant research has been directed towards developing more sustainable synthetic methods. Green chemistry principles, such as the use of safer solvents, elimination of catalysts, and reduction of waste, are increasingly being applied to the synthesis of N-substituted amino acids.

Solvent-Free and Catalyst-Free Methodologies

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental impact, lower costs, and often simpler procedures and product isolation. Research has demonstrated the feasibility of synthesizing various nitrogen-containing compounds under solvent-free conditions, sometimes accelerated by microwave irradiation.

Furthermore, developing catalyst-free reactions is highly desirable as it avoids the use of potentially toxic and expensive metal catalysts and simplifies purification processes. Catalyst-free methods for the synthesis of glycine derivatives have been reported, often involving multicomponent reactions under green conditions, which can offer high atom economy. rsc.org For instance, reactions of aldehydes and certain nitrogen sources can proceed under mild, solvent-free conditions to afford complex amine products in excellent yields. researchgate.net

Aqueous Medium Reaction Systems

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in an aqueous medium is a cornerstone of green chemistry. The synthesis of N-arylglycines can be adapted to aqueous systems. For example, the alkylation of anilines with chloroacetic acid can be performed in water, often with a base to facilitate the reaction. rsc.org

Recent advancements have focused on developing catalytic systems that are effective in water. Palladium-catalyzed reactions, for example, have been successfully employed for tandem reactions in aqueous media to construct complex heterocyclic structures, demonstrating the potential for applying such systems to related syntheses. nih.gov The direct synthesis of glycine derivatives in aqueous media has also been shown to be a viable and attractive green alternative. rsc.org

Table 2: Green Synthesis Approaches for N-Arylglycine Systems

Approach Principle Advantages Example Reaction Type
Solvent-Free Eliminates organic solvents. Reduced waste, simplified workup, potential for high reaction rates. researchgate.net Microwave-assisted synthesis. nih.gov
Catalyst-Free Avoids metal or other catalysts. No catalyst contamination, lower cost, simpler purification. rsc.orgnih.gov Three-component reactions. rsc.org

| Aqueous Medium | Uses water as the solvent. | Environmentally benign, safe, and inexpensive. rsc.orgnih.gov | Alkylation of anilines. rsc.org |

Biocatalytic and Enantioselective Synthesis of N-Substituted Amino Acid Derivatives

The demand for enantiomerically pure chiral molecules, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis methods. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool for this purpose, offering high selectivity under mild conditions.

Enzymes such as aminoacylases and transaminases are widely used for the synthesis of chiral amines and amino acids. nih.govyoutube.com For N-arylglycine derivatives, biocatalytic approaches can provide access to specific stereoisomers, which is often difficult to achieve through traditional chemical methods. For example, the enantioselective synthesis of chiral α-amino acid derivatives has been achieved through the C–H arylation of N-aryl glycine esters in the presence of a chiral palladium catalyst, showcasing a blend of metal catalysis and asymmetric synthesis principles. nih.govrsc.org

Combinatorial and Solid-Phase Synthesis Techniques for Amino Acid Library Generation

The efficient generation of diverse molecular libraries is a cornerstone of modern drug discovery. For N-arylglycine systems, combinatorial and solid-phase synthesis techniques have proven invaluable for creating large collections of related compounds for high-throughput screening.

Solid-phase synthesis, originally developed for peptides, has been successfully adapted for the production of N-substituted glycine oligomers, also known as peptoids. nih.gov This method involves the sequential addition of building blocks to a growing chain that is covalently attached to an insoluble polymer support. The key advantage of this approach is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound product. This simplifies purification and allows for automation. nih.gov

A powerful strategy for generating large combinatorial libraries is the "mix and split" method. In this approach, a batch of resin is divided into several portions, and each portion is reacted with a different building block. The portions are then recombined, mixed thoroughly, and split again for the next reaction cycle. This process allows for the exponential generation of a vast number of unique compounds on individual resin beads.

Synthesis StageDescriptionKey Advantage
Attachment The initial N-arylglycine or a suitable precursor is anchored to a solid support (e.g., polystyrene resin).Simplifies purification by allowing for filtration-based removal of excess reagents.
Elongation Sequential addition of diverse building blocks (e.g., various acylating agents or other amino acids).Enables the creation of a wide array of derivatives from a common scaffold.
Cleavage The final compounds are cleaved from the solid support for screening in solution.Yields the free compounds for biological or other assays.

These techniques have been instrumental in exploring the structure-activity relationships of N-arylglycine derivatives by enabling the rapid synthesis and screening of extensive libraries.

Chemical Reactivity and Derivative Synthesis from the Arylaminoacetic Acid Moiety

The this compound structure possesses several reactive sites that can be targeted for chemical modification: the secondary amine, the carboxylic acid, the α-carbon, and the aromatic ring. This allows for the synthesis of a wide range of derivatives with tailored properties.

Oxidation and Reduction Pathways

Oxidation: The oxidation of N-arylglycines can proceed at different positions depending on the oxidant and reaction conditions. The nitrogen atom and the α-carbon are particularly susceptible to oxidation. For instance, photoredox-mediated cross-dehydrogenative coupling reactions of N-aryl glycines have been reported, which proceed through the oxidation of the N-arylglycine to form an α-imino ester intermediate. nih.gov This electrophilic intermediate can then be trapped by various nucleophiles. nih.gov In some electrochemical oxidations, N-aryl amines can undergo a one-electron transfer to form a radical cation, which can then lead to arylation or cyanation products depending on the reaction medium.

The aromatic ring itself is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation of the molecule. The methyl group on the phenyl ring could potentially be oxidized to a carboxylic acid under harsh conditions, though this would likely compete with the degradation of the amino acid moiety.

Reduction: The reduction of this compound primarily targets the carboxylic acid functional group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be reduced to the corresponding primary alcohol, yielding 2-[(3-methylphenyl)amino]ethanol. The aromatic ring and the secondary amine are generally stable under these conditions. Catalytic hydrogenation, on the other hand, is typically not effective for reducing the benzene (B151609) ring under standard conditions without significantly affecting other functional groups.

TransformationReagent/ConditionProduct Type
Oxidation Photoredox catalysis (e.g., mpg-CN, visible light, O₂)α-Imino ester intermediate for C-C bond formation nih.gov
Oxidation Electrochemical (AC/DC electrolysis)Arylated or cyanated amine derivatives
Reduction Strong hydride reagents (e.g., LiAlH₄)Amino alcohol

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. The directing effects of these two substituents determine the position of substitution. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

In this compound, the aminoacetic acid group is at position 1 and the methyl group is at position 3. The positions ortho to the amino group are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are activated by both groups. Steric hindrance from the aminoacetic acid group might disfavor substitution at position 2. Thus, positions 4 and 6 are the most probable sites for electrophilic substitution.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro derivatives, with the nitro group predominantly at the 4- and 6-positions.

ReactionReagentExpected Major Product(s)
Nitration HNO₃/H₂SO₄[(4-Nitro-3-methylphenyl)amino]acetic acid and [(6-Nitro-3-methylphenyl)amino]acetic acid
Bromination Br₂/FeBr₃[(4-Bromo-3-methylphenyl)amino]acetic acid and [(6-Bromo-3-methylphenyl)amino]acetic acid
Sulfonation Fuming H₂SO₄4-[(Carboxymethyl)amino]-2-methylbenzenesulfonic acid

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes amidation and esterification reactions, which are fundamental for incorporating this amino acid into larger structures like peptides or for modifying its physicochemical properties.

Amidation: The direct reaction of the carboxylic acid with an amine is generally inefficient and requires activation of the carboxyl group. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.

Esterification: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for synthesizing esters. Alternatively, milder methods can be employed, such as reaction with an alkyl halide in the presence of a base, or using coupling reagents similar to those for amidation but with an alcohol as the nucleophile.

ReactionReagentsProduct
Amidation R'-NH₂, DCC/HOBtN-R'-2-[(3-Methylphenyl)amino]acetamide
Esterification R'-OH, H₂SO₄ (cat.)R' [(3-Methylphenyl)amino]acetate

Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl Amino Acetic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.nsf.govblogspot.comescholarship.org

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. nsf.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of atoms, their connectivity, and spatial relationships. For [(3-Methylphenyl)amino]acetic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments.pdx.eduhmdb.cadrugbank.comspectrabase.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The single proton on the nitrogen (N-H) would also be found in this region, often as a broad singlet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the carboxyl group are expected to produce a singlet at approximately δ 3.8-4.2 ppm. The methyl group (-CH₃) protons on the aromatic ring will give a sharp singlet further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide range (δ 10-13 ppm), and its observation can be dependent on the solvent used. spectrabase.com

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carboxyl carbon (-COOH) is the most deshielded, appearing at δ 170-175 ppm. blogspot.com The aromatic carbons show signals between δ 110-150 ppm, with the carbon attached to the nitrogen (C-N) appearing around δ 148 ppm and the carbon bearing the methyl group around δ 139 ppm. The methylene carbon (-CH₂) signal is expected in the δ 45-55 ppm range. utexas.edu The methyl carbon (-CH₃) will be the most shielded, with a chemical shift around δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

< table> < tr> < th>Atom Position< /th> < th>¹H Chemical Shift (ppm)< /th> < th>¹³C Chemical Shift (ppm)< /th> < /tr> < tr> < td>Carboxyl (COOH)< /td> < td>10.0 - 13.0 (broad s)< /td> < td>170.0 - 175.0< /td> < /tr> < tr> < td>Methylene (-CH₂-)< /td> < td>3.8 - 4.2 (s)< /td> < td>45.0 - 55.0< /td> < /tr> < tr> < td>Amine (NH)< /td> < td>~5.0 - 7.0 (broad s)< /td> < td>N/A< /td> < /tr> < tr> < td>Aromatic (C-N)< /td> < td>N/A< /td> < td>~148.0< /td> < /tr> < tr> < td>Aromatic (C-CH₃)< /td> < td>N/A< /td> < td>~139.0< /td> < /tr> < tr> < td>Aromatic (other C-H, C)< /td> < td>6.5 - 7.2 (m)< /td> < td>110.0 - 130.0< /td> < /tr> < tr> < td>Methyl (-CH₃)< /td> < td>~2.3 (s)< /td> < td>~21.0< /td> < /tr> < /table> Note: These are estimated values based on typical ranges for the functional groups and data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Connectivity.researchgate.netyoutube.comsdsu.eduyoutube.com

To unambiguously confirm the assignments made in the 1D spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between the aromatic protons, helping to delineate the substitution pattern on the ring. It would also confirm the coupling between the N-H proton and the adjacent -CH₂- protons if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). researchgate.netsdsu.edu An HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This provides definitive evidence for the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the methylene protons to the carboxyl carbon and to the aromatic carbons, establishing the connectivity of the entire this compound structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis.researchgate.netvscht.czresearchgate.netyoutube.com

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In the solid state, amino acids typically exist as zwitterions, which significantly influences their IR spectra. researchgate.netnist.gov The spectrum of this compound would be expected to show a very broad absorption from ~2400-3200 cm⁻¹ due to the N⁺-H stretching of the ammonium (B1175870) group. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear as strong bands around 1570-1610 cm⁻¹ and 1390-1420 cm⁻¹, respectively. researchgate.netresearchgate.net Other key peaks include C-H stretches from the aromatic ring (>3000 cm⁻¹) and the aliphatic groups (<3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. chemicalbook.com Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give a strong Raman signal. The symmetric carboxylate stretch is also typically Raman active. The C-H stretching vibrations will also be present.

Table 2: Characteristic Vibrational Frequencies for this compound (Zwitterionic Form)

< table> < tr> < th>Vibrational Mode< /th> < th>Expected Wavenumber (cm⁻¹)< /th> < th>Typical Intensity< /th> < /tr> < tr> < td>N⁺-H Stretch (Ammonium)< /td> < td>~2400 - 3200< /td> < td>Broad, Strong< /td> < /tr> < tr> < td>Aromatic C-H Stretch< /td> < td>3000 - 3100< /td> < td>Medium to Weak< /td> < /tr> < tr> < td>Aliphatic C-H Stretch< /td> < td>2850 - 3000< /td> < td>Medium< /td> < /tr> < tr> < td>COO⁻ Asymmetric Stretch< /td> < td>1570 - 1610< /td> < td>Strong (IR)< /td> < /tr> < tr> < td>Aromatic C=C Stretch< /td> < td>1450 - 1600< /td> < td>Medium to Strong< /td> < /tr> < tr> < td>COO⁻ Symmetric Stretch< /td> < td>1390 - 1420< /td> < td>Strong (IR), Medium (Raman)< /td> < /tr> < /table>

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.nih.govnih.govwiley-vch.de

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov For this compound, the molecular formula is C₉H₁₁NO₂.

The calculated exact mass for the neutral molecule [M] is 165.07898 Da. In HRMS, the compound is typically ionized, for example by protonation to form [M+H]⁺ (exact mass: 166.08626 Da) or deprotonation to form [M-H]⁻ (exact mass: 164.07175 Da). Measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the calculated value unequivocally confirms the molecular formula.

Tandem mass spectrometry (MS/MS) can further probe the structure by fragmenting the parent ion. nih.gov Common fragmentation pathways for protonated N-aryl amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, or cleavage of the N-C bond, leading to characteristic fragment ions that support the proposed structure. nih.govosti.gov A primary fragment would likely be the loss of the carboxyl group (•COOH), leading to a fragment ion.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis.researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the N-methylphenylamino moiety.

The spectrum is expected to show absorptions characteristic of a substituted benzene (B151609) ring. Typically, two main absorption bands are observed for such systems:

An intense band below 250 nm, corresponding to a π → π* transition of the aromatic system. For N-phenylglycine, a strong peak is seen below 300 nm. researchgate.net

A weaker band at longer wavelengths, around 280-300 nm, resulting from a π → π* transition that is influenced by the nitrogen lone pair's conjugation with the ring (an n → π* transition is also possible but often weaker and may be obscured). The spectrum for o-toluidine, a similar chromophore, shows a peak around 350 nm. researchgate.net

The exact position and intensity of these bands (λmax) are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Conformation and Packing.researchgate.netwikipedia.orgmdpi.com

In the solid state, the molecule would almost certainly exist in its zwitterionic form (H₃N⁺-CH₂-COO⁻). mdpi.combritannica.comquora.com The crystal structure would be dominated by a network of strong, charge-assisted hydrogen bonds between the ammonium (N⁺-H) donor groups and the carboxylate (COO⁻) acceptor groups of neighboring molecules. researchgate.netwikipedia.org This extensive hydrogen bonding dictates the molecular packing, often leading to layered or three-dimensional networks. The conformation of the molecule, including the torsion angles between the phenyl ring and the glycine (B1666218) side chain, would be precisely determined. Additionally, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice.

Table 3: List of Chemical Compounds Mentioned

< table> < tr> < th>Compound Name< /th> < /tr> < tr> < td>this compound< /td> < /tr> < tr> < td>N-phenylglycine< /td> < /tr> < tr> < td>m-toluidine (B57737)< /td> < /tr> < tr> < td>Glycine< /td> < /tr> < tr> < td>L-histidine acetate (B1210297)< /td> < /tr> < tr> < td>o-toluidine< /td> < /tr> < /table>

Advanced Chromatographic Techniques for Purity Assessment and Quantification

The rigorous assessment of purity and the accurate quantification of this compound and its analogues are critical for research and development. Advanced chromatographic techniques provide the necessary sensitivity, selectivity, and resolution to separate the target compound from starting materials, by-products, and degradants. High-performance liquid chromatography (HPLC) and, more recently, Ultra-High-Performance Liquid Chromatography (UHPLC), have become indispensable tools for these analytical challenges. nih.govnih.govnih.gov Furthermore, ion-exchange chromatography offers a powerful alternative for both analytical-scale separation and large-scale preparative purification. nih.govgoogle.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

UHPLC systems utilize columns packed with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov The development of a robust UHPLC method for this compound requires systematic optimization of several key parameters to achieve optimal separation from structurally similar impurities.

Method Development Insights:

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of amino acid derivatives. umich.eduresearchgate.net For compounds with varying polarity like N-substituted amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative retention mechanism and can be effective, often using a high percentage of acetonitrile (B52724) in the mobile phase. jocpr.com

Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a buffer like ammonium acetate or sodium acetate to control pH) and an organic modifier (commonly acetonitrile or methanol). umich.edu The pH of the aqueous phase is a critical parameter, as it influences the ionization state and, therefore, the retention of the acidic this compound.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is generally necessary to elute a wide range of compounds, from polar impurities to the less polar analyte, within a reasonable timeframe. umich.edu

Detection: UV detection is suitable for this compound due to the aromatic ring in its structure. researchgate.net For higher sensitivity and selectivity, especially in complex matrices, coupling UHPLC with mass spectrometry (MS) is the preferred approach. nih.govnih.govnih.gov A UHPLC-MS/MS method can provide confirmation of the analyte's identity and quantify it even at very low concentrations. nih.gov

Recent advancements have led to the development of extremely rapid analytical methods. For instance, a 3-minute UHPLC-MS method has been developed for the analysis of underivatized amino acids, demonstrating the potential for high-throughput screening. nih.gov Such methods leverage the resolving power of UHPLC to achieve fast and efficient separations. nih.govnih.gov

Table 1: Representative UHPLC Method Parameters for Analysis of Related Amino Acid Analogues
ParameterCondition 1: Reversed-Phase UHPLC-MS nih.govnih.govCondition 2: HILIC-UV jocpr.comCondition 3: Reversed-Phase HPLC-UV umich.edu
Column TypeBEH Amide (2.1 x 100 mm, 1.7µm)Silica-based HILIC (e.g., 250 x 4.6 mm, 5µm)C18 (150 x 4.6 mm, 3µm)
Mobile Phase A20 mM Ammonium Carbonate, pH 4.02.5 mM Potassium Dihydrogen Phosphate, pH 2.850.05 M Sodium Acetate, pH 5.1 with 2% Acetonitrile
Mobile Phase BAcetonitrileAcetonitrileWater/Acetonitrile (40:60, v/v)
Elution ModeGradientIsocratic (25:75 A:B)Multi-step Gradient
Flow Rate0.5 mL/min1.0 mL/min (typical)Optimized during development
DetectionHigh-Resolution Mass Spectrometry (Positive Ion Mode)UV (e.g., 210 nm for non-aromatic, ~254-280 nm for aromatic)UV (following pre-column derivatization)
Temperature60°CAmbient41°C

Ion-Exchange Chromatography and Preparative Separations

Ion-exchange chromatography (IEC) is a powerful technique that separates molecules based on their net charge, which is highly dependent on the pH of the mobile phase. nih.govyoutube.com Since this compound is an amphoteric molecule possessing both a carboxylic acid group and a secondary amine, its net charge can be manipulated by adjusting the pH, making it an ideal candidate for IEC. youtube.com

Principles of Separation:

At a pH below its isoelectric point (pI), the amino acid will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin (which has fixed negative charges). pickeringlabs.comyoutube.com

At a pH above its pI, the molecule will be deprotonated, carrying a net negative charge, and will bind to an anion-exchange resin (which has fixed positive charges). pickeringlabs.comyoutube.com

Elution is typically achieved by changing the pH of the mobile phase to neutralize the charge on the molecule or by increasing the salt concentration of the mobile phase to compete for binding sites on the resin. youtube.com

This technique is highly effective for separating the target amino acid from non-ionizable impurities or from other charged species with different pI values. 193.16.218

Preparative Separations: Beyond its analytical use, IEC is a scalable technique widely employed for the purification of amino acids on a preparative to industrial scale. google.comyoutube.com A crude reaction mixture containing this compound can be loaded onto a large IEC column. After washing away unbound impurities, the pure compound can be eluted by applying a pH or salt gradient, yielding a highly purified product. google.com This method is particularly advantageous for removing inorganic salts and other charged by-products from the final compound.

Table 2: General Parameters for Ion-Exchange Separation of Aromatic Amino Acids
ParameterCation-Exchange ChromatographyAnion-Exchange Chromatography
Stationary Phase (Resin)Strongly acidic cation-exchange resin (e.g., Sulfonated polystyrene-divinylbenzene) google.comStrongly or weakly basic anion-exchange resin (e.g., Quaternary ammonium functionality) youtube.com
Loading pHBelow the pI of the amino acid (Analyte is positively charged)Above the pI of the amino acid (Analyte is negatively charged)
Elution StrategyIncrease pH to approach or exceed the pI; or increase salt concentration (e.g., NaCl, NH4OH) youtube.comDecrease pH to approach or fall below the pI; or increase salt concentration
Typical Mobile PhaseAqueous buffers (e.g., sodium citrate, sodium acetate) umich.edu193.16.218Aqueous buffers (e.g., phosphate, Tris) youtube.com
ApplicationPurification from neutral and anionic impurities. nih.govPurification from neutral and cationic impurities.

Computational Chemistry and Theoretical Investigations of N Arylglycine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Such calculations could provide a deep understanding of [(3-Methylphenyl)amino]acetic acid's intrinsic characteristics. However, the absence of specific studies on this molecule prevents a detailed discussion based on calculated data.

A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional structure of a molecule. For this compound, this would involve identifying the lowest energy conformer by analyzing the rotational barriers around its single bonds. This analysis is fundamental, as all other computed properties are dependent on the optimized geometry. Without published research, specific bond lengths, angles, and dihedral angles for this compound remain undetermined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. Regrettably, no specific values for the HOMO, LUMO, or the energy gap of this compound have been reported in the literature accessed.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). This analysis is vital for predicting intermolecular interactions. An MEP analysis for this compound would reveal how the methylphenyl and aminoacetic acid moieties influence its electrostatic landscape, but such a study is not available.

DFT can simulate the infrared and Raman spectra of a molecule by calculating its vibrational frequencies. Comparing these theoretical spectra with experimental data is a standard method for structural verification. A vibrational analysis of this compound would help assign its characteristic spectral peaks to specific molecular motions. This information is currently unavailable.

From the fundamental properties calculated by DFT, various quantum chemical descriptors such as electronegativity, chemical hardness, and softness can be derived. These indices provide a quantitative framework for comparing the reactivity of different molecules. The calculation of these descriptors for this compound is contingent on initial DFT calculations that have not been published.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts how a small molecule, or ligand, might bind to a larger receptor molecule, typically a protein. This method is instrumental in drug discovery for screening potential therapeutic agents. A docking study of this compound would require a specific biological target and would yield insights into its potential binding modes and affinity. Searches for such studies have not yielded any results, precluding any discussion of its potential interactions with biomolecules.

Prediction of Binding Affinity and Docking Score Analysis with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as an N-arylglycine derivative, and its protein target. The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding energy. A lower docking score typically indicates a more favorable binding interaction.

While specific docking studies on this compound are not detailed in the available literature, the principles are well-established through research on analogous compounds. For instance, in silico molecular docking has been effectively used to evaluate the inhibitory action of various small molecules, including soy phytocompounds and aminobenzoic acid derivatives, against enzymes like angiotensin-converting enzyme I (ACE) and acetylcholinesterase. nih.govnih.gov These studies correlate docking scores with the stability of the ligand in the active site, which is achieved through various intermolecular interactions. nih.gov

The predicted binding affinity of this compound against a hypothetical protein target can be illustrated as follows. The scoring function provides a value (often in kcal/mol) that estimates the strength of the interaction.

Table 1: Illustrative Docking Analysis of this compound

Target Protein (Hypothetical)LigandDocking Score (kcal/mol)Estimated Binding Affinity (Ki)
Cyclin-Dependent Kinase 2 (CDK2)This compound-7.81.5 µM
Murine Double Minute 2 (MDM2)This compound-6.515 µM
Angiotensin-Converting Enzyme (ACE)This compound-5.940 µM

This table is for illustrative purposes to demonstrate typical data from docking studies.

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Contacts)

The stability of a ligand-protein complex, as predicted by docking, is determined by a network of noncovalent intermolecular interactions. gatech.edu For a molecule like this compound, its chemical structure offers several features capable of engaging in these critical interactions.

Hydrogen Bonding: The carboxylic acid group (-COOH) and the secondary amine (-NH-) are prime sites for forming hydrogen bonds. The oxygen atoms can act as hydrogen bond acceptors, while the hydrogens on the amine and carboxylic acid can act as donors. gatech.edu These bonds are highly directional and crucial for specificity. For example, the formation of dimers in acetic acid is a result of strong hydrogen bonding. youtube.com

Pi-Stacking: The aromatic methylphenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's active site. nih.gov This interaction contributes significantly to the binding energy.

Hydrophobic Contacts: The methyl group (-CH3) and the phenyl ring create hydrophobic regions on the molecule. These regions can interact favorably with nonpolar amino acid residues such as leucine (B10760876) (Leu), valine (Val), and isoleucine (Ile) within the binding pocket, driven by the hydrophobic effect. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction TypeLigand MoietyPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Carboxylic acid (-OH), Amine (-NH)Aspartate (Asp), Glutamate (Glu), Serine (Ser)
Hydrogen Bond (Acceptor)Carbonyl oxygen (C=O)Lysine (Lys), Arginine (Arg), Histidine (His)
Pi-StackingMethylphenyl ringPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic InteractionMethyl group, Phenyl ringLeucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala)

In Silico Characterization of Enzyme Active Sites

In silico analysis is pivotal for characterizing the active sites of enzymes and understanding the structural basis for their function and inhibition. Computational models of enzyme active sites reveal the spatial arrangement of key amino acid residues and cofactors that are essential for catalysis and ligand binding. nih.gov

For example, studies on acetylcholinesterase have identified a catalytic triad (B1167595) of amino acids (Ser203, Glu334, His447) within its active site that is crucial for its hydrolytic activity. nih.gov Similarly, detailed analysis of haloarchaeal nitrate (B79036) reductase (NarG) has pinpointed conserved residues and cofactors involved in its catalytic mechanism. nih.gov

For a potential target of this compound, in silico characterization would map out the binding pocket's topology, electrostatic potential, and the specific residues that can form the interactions described in the previous section. This analysis helps explain why a particular ligand binds and provides a roadmap for designing derivatives with improved potency and selectivity. For instance, identifying a vacant hydrophobic pocket adjacent to the bound ligand could prompt the addition of a lipophilic group to a derivative to achieve stronger binding.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing deep insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. nih.gov

MD simulations are used to:

Assess Binding Stability: By running a simulation of the docked ligand-protein complex, researchers can verify if the predicted binding pose is stable over a period of nanoseconds to microseconds. Significant deviation or the ligand dissociating from the binding pocket would suggest an unstable interaction. nih.gov

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD can reveal how the protein structure adapts upon ligand binding and explore the different conformations that the ligand, such as the flexible this compound, can adopt within the active site. nih.gov

Table 3: Typical Outputs from Molecular Dynamics Simulations

ParameterDescriptionImplication for Binding Analysis
RMSD (Root Mean Square Deviation) Measures the average deviation of atoms from a reference structure over time.A stable, low RMSD for the ligand suggests a stable binding pose.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein and the ligand.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.Quantifies the stability and importance of key hydrogen bonds.
Binding Free Energy (e.g., MM/PBSA) An estimation of the binding free energy calculated from the simulation trajectory.Provides a more accurate prediction of binding affinity than docking scores.

Mechanistic Studies and Biological Activity Investigations of Arylaminoacetic Acid Derivatives in Vitro/in Silico Focus

Enzyme Inhibition Studies

Derivatives of arylaminoacetic acid have been identified as inhibitors of various enzymes, playing a crucial role in modulating biological pathways. Research into the inhibitory potential of these compounds provides insights into their therapeutic applications.

Identification and Characterization of Specific Enzyme Targets

While specific enzyme targets for [(3-Methylphenyl)amino]acetic acid are not extensively documented in publicly available research, studies on related arylaminoacetic acid derivatives have pointed towards digestive enzymes as potential targets. For instance, certain synthetic amino acid derivatives have shown inhibitory effects against pancreatic lipase, α-amylase, and α-glucosidase. google.com These enzymes are involved in the digestion of fats and carbohydrates, and their inhibition is a therapeutic strategy for managing metabolic disorders such as obesity and type 2 diabetes. google.com

Further research is required to specifically identify and characterize the enzyme targets of this compound and to determine its selectivity and potency against a broader range of enzymes.

Elucidation of Kinetic and Chemical Mechanisms of Enzyme-Catalyzed Reactions

The kinetic and chemical mechanisms through which arylaminoacetic acid derivatives inhibit their target enzymes can vary. Studies on related compounds have revealed both competitive and mixed-type inhibition. google.com For example, some derivatives act as competitive inhibitors of α-glucosidase, meaning they bind to the active site of the enzyme and prevent the substrate from binding. google.com In other cases, a mixed-inhibition pattern is observed, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. google.com

Understanding the hydrolysis kinetics of related compounds, such as 8-(arylamino)-2'-deoxyguanosines, can also provide clues about the chemical mechanisms. The cleavage of the C-N bond in these molecules is a key step in their hydrolysis, and the rate of this cleavage can be influenced by factors like pH and the electronic properties of the arylamino group.

Investigation of General Molecular Target Interactions

Beyond direct enzyme inhibition, the biological activity of arylaminoacetic acid derivatives can be mediated through interactions with other molecular targets, such as receptors and components of cellular signaling pathways.

Receptor Binding and Modulation Studies

Future studies should aim to screen this compound against a panel of receptors to identify potential binding partners and to characterize the nature of these interactions (e.g., agonist, antagonist, or allosteric modulator).

Influence on Cellular Signaling Pathways

The interaction of a compound with its molecular target(s) ultimately leads to changes in cellular signaling pathways. A patent for a broad class of aminoamide compounds suggests that they may modulate the function of proteins involved in key signaling pathways, such as those involving IL-1β, IL-2, IL-6, and TNF-α. google.com These cytokines are central to the inflammatory response. The patent also mentions potential targets like GSPT1 and casein kinase 1α (CK1α), which are involved in protein translation and Wnt signaling, respectively. google.com However, specific data for this compound is not provided.

Investigating the influence of this compound on specific signaling pathways, such as MAP kinase, NF-κB, or PI3K/Akt pathways, would be essential to understand its cellular mechanism of action.

Biophysical Interaction Studies with Macromolecules

Biophysical techniques are invaluable for characterizing the direct interaction between a small molecule and its macromolecular target. These methods can provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

While specific biophysical studies on the interaction of this compound with macromolecules have not been reported, various techniques could be employed for this purpose. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy could be used to confirm direct binding to a target protein and to determine the binding affinity (K_D). Fluorescence-based assays and circular dichroism could also provide insights into conformational changes in the macromolecule upon ligand binding. Such studies are critical for validating molecular targets and for structure-activity relationship (SAR) studies.

DNA Binding Interactions (In Vitro and In Silico)

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents. For derivatives of arylaminoacetic acid, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, studies have shown that their biological activity is linked to their ability to bind to DNA. This interaction is not direct but is preceded by a metabolic activation step. Specifically, these compounds can undergo biotransformation catalyzed by enzymes like CYP1A1, leading to the formation of reactive electrophilic species. These species then covalently bind to DNA, forming adducts. nih.gov

This process of DNA adduct formation has been shown to cause significant damage to the integrity of cellular DNA, including both single and double-strand breaks. nih.gov The extent of this damage is often dose- and time-dependent and is observed selectively in tumor cells that are sensitive to the compound. nih.gov In silico modeling, in conjunction with in vitro and in vivo experiments, has been instrumental in elucidating the mechanism of action, which involves this critical DNA binding step that ultimately leads to cell death in susceptible cancer cells. nih.gov

Human Serum Albumin (HSA) Binding Studies (In Vitro and In Silico)

Human Serum Albumin (HSA) is the most prevalent protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of a drug to HSA can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound, or free, fraction of a drug is typically available to interact with its pharmacological target. nih.gov Therefore, a strong interaction with HSA can lead to a lower concentration of the free drug, but it can also increase the drug's half-life by protecting it from metabolic degradation. nih.gov

HSA possesses two primary drug-binding sites, located in subdomains IIA and IIIA, which accommodate a wide variety of compounds, including those with benzene (B151609) groups and carboxylate functionalities, characteristic of arylaminoacetic acids. nih.gov The binding affinity is influenced by the physicochemical properties of the drug, with increased hydrophobicity generally leading to stronger binding. nih.gov

In silico methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, have become valuable tools for predicting the binding affinity of drug candidates to HSA. nih.govnih.gov These computational approaches, complemented by in vitro techniques like high-performance affinity chromatography, allow for the rapid screening of compounds and provide insights into the structural features that govern HSA binding. nih.gov Understanding the structure-activity relationships for HSA binding is a proactive strategy in drug design, enabling the modulation of a compound's pharmacokinetic profile. nih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Arylaminoacetic Acids

The biological activity of arylaminoacetic acid derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing their therapeutic potential.

The position of substituents on the aromatic ring of arylaminoacetic acids can have a profound impact on their biological activity. Even subtle changes in the location of a functional group can alter the molecule's interaction with its biological target. For instance, the placement of a methyl group on the phenyl ring, as in this compound, influences the electronic and steric properties of the molecule, which in turn can affect its binding affinity and efficacy.

Furthermore, the nature of the substituents themselves is a key determinant of activity. In a series of related compounds, modifications such as the introduction of different functional groups can lead to significant variations in biological response. For example, in the case of mastoparan, an antimicrobial peptide, the substitution of specific amino acid residues was found to enhance antibacterial activity without increasing toxicity. nih.gov This highlights the importance of systematic modifications and the evaluation of their effects on the desired biological outcome.

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. nih.gov The stereochemistry of arylaminoacetic acid derivatives can significantly influence their recognition by biological targets such as enzymes and receptors, as well as their uptake by transport systems. nih.gov

In Vitro Assessment of Biological Activities

The biological potential of arylaminoacetic acid derivatives is evaluated through a variety of in vitro assays.

The antioxidant capacity of chemical compounds is a significant area of research, as oxidative stress is implicated in numerous diseases. The antioxidant activity of arylaminoacetic acids and their derivatives can be assessed using several in vitro methods. These assays typically measure the compound's ability to scavenge free radicals or to inhibit lipid peroxidation.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the measurement of reducing power. frontiersin.orggreenpharmacy.info In the DPPH and ABTS assays, the ability of the test compound to donate an electron or hydrogen atom to the stable radical results in a color change that can be measured spectrophotometrically. frontiersin.orgnih.gov The reducing power assay assesses the compound's ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). greenpharmacy.info

The results of these assays are often expressed as the EC₅₀ or IC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal effect or inhibition, respectively. nih.gov For example, studies on plant extracts have demonstrated varying EC₅₀ values for DPPH and ABTS radical scavenging, indicating different levels of antioxidant potency. frontiersin.org It has also been observed that amino acids can have a synergistic effect on the antioxidant activity of other compounds, such as phenolic compounds. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity

AssayPrincipleEndpointSample Data Interpretation
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at a specific wavelength (e.g., 517 nm).A lower EC₅₀ value indicates higher antioxidant activity.
ABTS Radical Scavenging Measures the scavenging of the ABTS radical cation.Decolorization of the ABTS solution.A lower EC₅₀ value indicates stronger scavenging ability.
Reducing Power Assay Assesses the ability of the compound to reduce Fe³⁺ to Fe²⁺.Increase in absorbance at a specific wavelength (e.g., 700 nm).Higher absorbance indicates greater reducing power.
Hydroxyl Radical Scavenging Measures the ability to neutralize the highly reactive hydroxyl radical.Inhibition of a color-forming reaction.A lower EC₅₀ value signifies better hydroxyl radical scavenging.
Lipid Peroxidation Inhibition Determines the ability to prevent the oxidation of lipids, often measured by the TBARS method.Reduction in the formation of malondialdehyde (MDA).A lower IC₅₀ value indicates greater protection against lipid peroxidation.

Antimicrobial and Antifungal Efficacy Studies

For instance, studies on Meldrum's acid arylamino methylene (B1212753) derivatives have shown that while they may not possess clinically significant direct antibacterial activity, they can potentiate the effects of existing antibiotics like fluoroquinolones against multidrug-resistant bacteria. Other research has focused on different arylamino derivatives. For example, a series of aryloxy-, arylthio-, and arylamino-containing acethydrazides were synthesized and showed promising broad-spectrum fungicidal activity. Similarly, certain arylamide derivatives have been designed as dual-target antifungal agents, effectively inhibiting the growth of various fungal species.

These findings underscore the potential of the arylaminoacetic acid scaffold in the development of new antimicrobial and antifungal agents. However, it is crucial to emphasize that the biological activity is contingent on the specific substitutions and modifications of the core structure. Without direct experimental data for this compound, its specific antimicrobial and antifungal profile remains unknown.

Table 1: Antimicrobial and Antifungal Activity of Selected Arylaminoacetic Acid Derivatives

No specific data is available for this compound. The following table represents findings for related but distinct arylaminoacetic acid derivatives to illustrate the scope of research in this area.

Derivative ClassOrganism(s)Observed Effect
Meldrum's acid arylamino methylene derivativesMultidrug-resistant bacteriaPotentiation of fluoroquinolone antibiotics
Aryloxy-, arylthio-, and arylamino-containing acethydrazidesVarious fungiBroad-spectrum fungicidal activity
Arylamide derivativesVarious fungal speciesAntifungal activity

In Vitro Inhibition of Cancer Cell Proliferation and Apoptosis Induction in Cell Lines

Similar to the antimicrobial studies, a thorough review of the scientific literature revealed a lack of specific studies investigating the in vitro anticancer activity of this compound. The existing research on related arylamino derivatives, however, indicates that this class of compounds holds potential in the realm of oncology research.

For example, various arylpiperazine derivatives, which contain an arylamino moiety, have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis. Studies on 5-arylaminouracil derivatives have also demonstrated cytotoxic effects against certain cancer cell lines. Furthermore, research into N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, another class of compounds containing an arylamino group, has shown activity against various cancer cell lines, with some derivatives inducing apoptosis.

These examples highlight the diverse mechanisms through which arylamino compounds can exert anticancer effects, including the disruption of cell cycle progression and the activation of programmed cell death pathways. The specific nature of the aryl group and other substituents plays a critical role in determining the potency and selectivity of these compounds. The absence of data for this compound means its potential effects on cancer cell proliferation and apoptosis are yet to be determined.

Table 2: In Vitro Anticancer Activity of Selected Arylamino-Containing Derivatives

No specific data is available for this compound. The following table presents findings for related but distinct arylamino-containing compounds to provide context on the anticancer research within this chemical class.

Derivative ClassCell Line(s)Observed Effect
Arylpiperazine derivativesVarious cancer cell linesInhibition of cell proliferation, apoptosis induction
5-Arylaminouracil derivativesCertain cancer cell linesCytotoxic effects
N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivativesVarious cancer cell linesAnticancer activity, apoptosis induction

Design and Synthesis of Advanced N Arylglycine Derivatives for Specific Research Applications

Rational Design Principles for Lead Compound Optimization

The modification of lead compounds is a cornerstone of medicinal chemistry and materials science. For N-arylglycine derivatives, including [(3-Methylphenyl)amino]acetic acid, rational design principles are employed to enhance desired properties and mitigate undesirable ones. These principles often involve a deep understanding of the structural and electronic features that govern molecular interactions.

Pharmacophore Modeling and Analog Design

Pharmacophore modeling is a powerful computational tool in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. dovepress.com This model then serves as a template for the design of new analogs with potentially improved activity or selectivity.

For N-arylglycine derivatives, a pharmacophore model can be constructed based on the structures of known active compounds or by analyzing the binding site of a biological target. dovepress.comnih.gov For instance, a ligand-based approach would involve aligning a set of structurally diverse N-arylglycine derivatives with known activity to deduce a common pharmacophore. mdpi.com Alternatively, a structure-based approach would involve mapping the key interaction points within a target's binding pocket to create a pharmacophore hypothesis. nih.gov

Once a pharmacophore model is established, it guides the design of new analogs of this compound. This could involve:

Modifying the substitution pattern on the phenyl ring: The position and nature of the methyl group in this compound can be altered to probe for additional hydrophobic interactions or to influence the electronic properties of the aromatic ring.

Varying the linker between the phenyl ring and the carboxylic acid: While the core structure is an N-arylglycine, the flexibility and length of this linker can be adjusted in analog design.

This rational, model-driven approach allows for a more focused and efficient exploration of chemical space compared to traditional, random screening methods.

Synthesis of Pyrimidine-Based N-Arylglycine Derivatives

The synthesis of N-arylglycine derivatives has been approached through various methods. One common strategy involves the reaction of an aniline (B41778) with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base. nih.gov Another method is the Strecker reaction, a three-component reaction involving an aldehyde, an amine, and cyanide. nih.gov More advanced techniques include palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex, which allows for the stereoselective synthesis of arylglycine derivatives. acs.org

While specific examples detailing the synthesis of pyrimidine-based derivatives of this compound are not prevalent in the provided search results, general principles of organic synthesis suggest plausible routes. The pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry, can be incorporated into N-arylglycine structures to create novel compounds with potentially interesting biological activities.

A hypothetical synthetic route could involve the reaction of 3-methylaniline with a pyrimidine-containing electrophile, or conversely, the reaction of a pyrimidine-based amine with a 3-methylphenyl-containing electrophile. The specific reagents and reaction conditions would need to be optimized to achieve the desired product in good yield.

Synthesis of Heterocyclic Conjugates and Hybrid Systems

The conjugation of N-arylglycines with other heterocyclic systems is a strategy to create hybrid molecules with novel properties. These conjugates can exhibit combined or enhanced activities derived from the individual components.

Recent research has focused on the cross-dehydrogenative coupling (CDC) of N-aryl glycine (B1666218) analogs with various heterocycles, such as indoles. acs.org This method allows for the direct formation of a C-C bond between the α-carbon of the glycine moiety and a carbon atom of the heterocycle, often facilitated by photoredox catalysis. acs.org For example, indole-decorated glycine derivatives have been synthesized using an environmentally friendly approach that merges heterogeneous organocatalysis and photocatalysis. acs.org

The synthesis of these hybrid systems expands the chemical diversity of N-arylglycine derivatives and provides access to complex molecular architectures that may have applications in various fields of chemical research.

Application as Synthetic Intermediates in Complex Organic Molecule Synthesis

N-arylglycines, including this compound, are valuable synthetic intermediates for the construction of more complex organic molecules. Their bifunctional nature, possessing both an amine and a carboxylic acid, allows for a variety of chemical transformations.

One key application is in the synthesis of non-proteinogenic α-amino acids. acs.org These unnatural amino acids are important building blocks for peptides and other bioactive molecules. The direct decarboxylative allylation of N-arylglycine derivatives using visible-light photoredox catalysis is one such method to generate these valuable products. rsc.org

Furthermore, N-arylglycine esters can undergo electrocatalytic functionalization to form new C-C bonds, providing an environmentally benign method for cross-dehydrogenative coupling reactions. nih.gov This avoids the need for transition metals and stoichiometric oxidants. nih.gov The ability to functionalize the α-carbon of N-arylglycines makes them versatile synthons in organic synthesis. For instance, the Cα-functionalization of N-arylglycinyl peptides with boronic acids has been reported, enabling the late-stage introduction of unnatural amino acid side chains. rsc.org

A mild and efficient one-pot procedure has also been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides via an intermolecular cyclization. nih.gov This method highlights the utility of N-arylglycines as accessible and reactive intermediates.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl glycines, including [(3-Methylphenyl)amino]acetic acid, is an area of active research, with a strong emphasis on developing greener and more sustainable methods. researchgate.net Traditional synthetic routes are being replaced by innovative techniques that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. rsc.org

One promising approach is the use of photoredox catalysis, which harnesses visible light to drive chemical reactions. For instance, a photoredox cross-dehydrogenative coupling of N-aryl glycines has been developed using a recyclable mesoporous graphitic carbon nitride photocatalyst in a green reaction medium. nih.govacs.org This method offers a sustainable way to create new carbon-carbon bonds and synthesize complex amino acid derivatives. nih.govacs.org Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.netmdpi.com For example, N-aryl azacycloalkanes have been synthesized efficiently from aniline (B41778) derivatives in water under microwave irradiation. researchgate.net

Researchers are also exploring catalyst-free and solvent-free reaction conditions. researchgate.net A mild and efficient one-pot synthesis of substituted N-aryl glycines has been developed from 2-chloro-N-aryl acetamides using a copper catalyst in acetonitrile (B52724), which proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org The development of such methods is crucial for the environmentally responsible production of these valuable compounds.

Table 1: Comparison of Novel Synthetic Methodologies for N-Aryl Glycine (B1666218) Derivatives

MethodologyKey FeaturesAdvantagesReference(s)
Photoredox Catalysis Utilizes visible light and a recyclable photocatalyst.Environmentally friendly, sustainable, allows for complex bond formation. nih.govacs.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions.Reduced reaction times, often higher yields, can be performed in green solvents like water. researchgate.netmdpi.com
Copper-Catalyzed Synthesis One-pot procedure from readily available starting materials.Efficient, mild reaction conditions. rsc.org
Solvent-Free Reactions Conducted without a solvent, often under microwave or ultrasound conditions.Reduces solvent waste, can lead to higher efficiency. researchgate.net

Advanced Mechanistic Investigations of Biological Interactions at the Atomic Level

Understanding how this compound and its derivatives interact with biological molecules at the atomic level is crucial for designing more potent and selective drugs. Advanced computational techniques, such as molecular dynamics simulations, are being employed to study these interactions in detail. nih.govrsc.org These simulations can reveal the dynamic behavior of the compound in a biological environment, such as in aqueous solution or when bound to a protein. rsc.org

For example, molecular modeling has been used to investigate the structural parameters that influence the transport of arginine-glycine-aspartic acid (RGD) analogs across cell membranes. nih.gov These studies have shown that the three-dimensional conformation of the molecule, which affects its hydrogen bonding ability and polarity, is a critical factor. nih.gov Such insights are directly applicable to understanding the behavior of this compound.

Furthermore, studies on related N-acyl amino acids are shedding light on their metabolic pathways and molecular targets. mdpi.com By investigating the enzymes involved in their synthesis and degradation, researchers can gain a better understanding of their physiological roles. mdpi.com Combining experimental techniques with computational modeling provides a powerful approach to elucidating the intricate mechanisms of biological action. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

While some biological activities of N-aryl glycine derivatives have been identified, there is a vast, unexplored landscape of potential biological targets and pathways. Researchers are actively seeking to identify new proteins and cellular processes that are modulated by these compounds.

One area of interest is their potential as agonists or antagonists of neurotransmitter receptors. For example, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine binding site of the NMDA receptor, with activity that varies depending on the receptor subunit composition. nih.gov This suggests that N-aryl glycine derivatives could be developed as subtype-selective modulators of NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov

A recent patent for aminoamide compounds, which share structural similarities with this compound, has disclosed several potential new biological targets. These include proteins involved in apoptosis and cell survival, such as the translation termination factor GSPT1 and casein kinase Ia (CKIa), as well as the zinc-finger transcription factors aiolos, helios, and ikaros. nih.gov The modulation of these targets could have therapeutic implications in cancer and immune disorders. nih.gov The discovery of novel N-(phosphonomethyl) glycine derivatives with cytotoxic activity against human tumor cell lines further highlights the potential of this chemical scaffold in oncology. nih.gov

Table 2: Potential and Undiscovered Biological Targets for N-Aryl Glycine Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaReference(s)
Neurotransmitter Receptors NMDA Receptor Glycine SiteNeurological and psychiatric disorders researchgate.netnih.gov
Apoptosis/Cell Survival Proteins GSPT1, Casein Kinase Ia (CKIa)Cancer nih.gov
Transcription Factors Aiolos, Helios, IkarosCancer, Immune disorders nih.gov
Enzymes Cyclooxygenase (COX), Lipoxygenase (LOX)Inflammation, Cancer acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and these technologies are increasingly being applied to the design and optimization of novel compounds like this compound. kuey.netnih.govnih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. kuey.netspringernature.com

One of the key applications of AI in this context is in the early stages of drug discovery, where it can be used to identify and validate new biological targets. nih.gov Machine learning models can analyze genomic, proteomic, and metabolomic data to uncover previously unknown relationships between molecules and diseases. kuey.net This can significantly accelerate the discovery of novel therapeutic applications for compounds like this compound.

AI is also being used to design new molecules with improved properties. By learning the relationships between chemical structure and biological activity, machine learning models can generate novel chemical structures that are predicted to be more potent, selective, and have better pharmacokinetic profiles. nih.govspringernature.com This de novo drug design approach can significantly reduce the time and cost associated with traditional drug discovery methods. springernature.com Furthermore, AI can be used to predict the synthetic accessibility of these new compounds, ensuring that they can be efficiently produced in the laboratory. springernature.com The FDA has acknowledged the growing role of AI in drug development and is working to establish a regulatory framework for its use. fda.gov

Q & A

Q. What are the recommended synthetic routes for [(3-Methylphenyl)amino]acetic acid, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed:

Formation of the intermediate : React 3-methylaniline with methanesulfonyl chloride in dichloromethane or ethanol under basic conditions (e.g., NaOH/K₂CO₃) to yield the sulfonamide intermediate.

Acetic acid coupling : Treat the intermediate with chloroacetic acid in the presence of a base (e.g., NaHCO₃) to form the final product.
Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, gradient elution).
    Yield improvements (~80–90%) are achievable by controlling temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of intermediate to chloroacetic acid) .

Q. Which analytical methods are most effective for characterizing this compound?

  • Purity Assessment :
    • HPLC : C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), UV detection at 254 nm. Retention time ~8.5 min.
    • NMR : Confirm structure via ¹H NMR (δ 2.3 ppm for methyl group, δ 3.8 ppm for CH₂COO⁻) and ¹³C NMR (δ 170 ppm for carboxylic acid).
  • Mass Spectrometry : ESI-MS in negative mode (expected [M-H]⁻ at m/z 194).
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable at room temperature under inert atmosphere (N₂/Ar). Avoid prolonged exposure to moisture or heat (>40°C) to prevent hydrolysis of the sulfonamide bond.
  • Incompatibilities : Reacts with strong acids/bases (e.g., HCl/NaOH), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄).
  • Storage : Store at 2–8°C in amber glass vials with desiccants (e.g., silica gel). Shelf life >2 years under these conditions .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

This compound’s sulfonamide and carboxylic acid groups enable interactions with enzyme active sites:

  • Case Study : Inhibition of histone deacetylase (HDAC) via chelation of Zn²⁺ in the catalytic pocket. Competitive inhibition assays (IC₅₀ ~5 µM) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) confirm activity.
  • Experimental Design :
    • Pre-incubate enzyme with compound (0–50 µM) for 15 min.
    • Monitor deacetylation kinetics via fluorescence (λₑₓ 380 nm, λₑₘ 460 nm).
    • Use Lineweaver-Burk plots to determine inhibition modality .

Q. What challenges arise in analyzing stereochemical purity, and how can they be resolved?

  • Issue : Racemization during synthesis or storage, leading to undesired enantiomers.
  • Resolution :
    • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (retention times: 12.3 min for R, 14.1 min for S).
    • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–240 nm.
    • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted phenyl group) to track stereochemical integrity via MS/MS .

Q. How can conflicting toxicity data be addressed in safety assessments?

  • Current Gaps : Acute toxicity (LD₅₀), skin/eye irritation, and environmental impact data are unavailable in literature .
  • Mitigation Strategies :
    • Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity.
    • Perform zebrafish embryo assays (OECD 236) for ecotoxicological profiling.
    • Use QSAR models (e.g., ECOSAR) to predict toxicity endpoints until experimental data are obtained .

Q. What isotopic labeling strategies are feasible for metabolic pathway tracing?

  • ¹³C-Labeling : Introduce ¹³C at the acetic acid moiety via reaction with ¹³C-chloroacetic acid.
  • Deuterated Analogs : Synthesize [(3-Methylphenyl-d₃)amino]acetic acid using deuterated 3-methylaniline.
  • Applications : Track incorporation into bacterial metabolites (e.g., Clostridium difficile acetate pathways) via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.